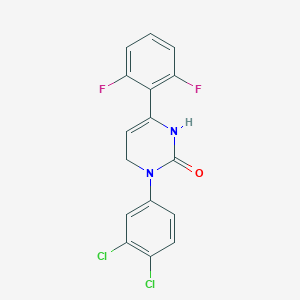![molecular formula C18H19F2N3O4S2 B2833111 N-(2,6-difluorophenyl)-4-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane-8-carboxamide CAS No. 1206984-88-4](/img/structure/B2833111.png)
N-(2,6-difluorophenyl)-4-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane-8-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,6-difluorophenyl)-4-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane-8-carboxamide is a useful research compound. Its molecular formula is C18H19F2N3O4S2 and its molecular weight is 443.48. The purity is usually 95%.
BenchChem offers high-quality N-(2,6-difluorophenyl)-4-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane-8-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2,6-difluorophenyl)-4-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane-8-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
The synthesis of compounds with structures similar to N-(2,6-difluorophenyl)-4-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane-8-carboxamide showcases a broad range of chemical reactions and properties. For instance, the synthesis of ethyl 2-oxo-4-cyano-1-oxaspiro[4,5]decane-3-carboxylate demonstrates the conversion of 1-oxaspiro[2,5]octane-2-carboxylic acid nitrite by sodium malonate in toluene, highlighting the chemical flexibility and potential for further modification of such spiro compounds (Kuroyan, Pogosyan, & Grigoryan, 1991). Similarly, the preparation of diazaspiro decane derivatives discusses the relationship between molecular and crystal structure, emphasizing the influence of substituents on supramolecular arrangements (Graus et al., 2010).
Antiviral and Anticonvulsant Activity
Research into N-(1-thia-4-azaspiro[4.5]decan-4-yl)carboxamide derivatives reveals promising antiviral properties, especially against influenza viruses. A microwave-assisted synthesis approach yielded compounds with significant inhibitory effects on influenza A and B viruses, suggesting potential applications in antiviral therapy (Göktaş et al., 2012). Additionally, certain diazaspiro[4.5]decane derivatives have been reported to exhibit anticonvulsant potential, indicating their possible use in treating seizure disorders (Aboul-Enein et al., 2014).
Anticancer and Antidiabetic Applications
A novel series of spirothiazolidines analogs has been developed with significant anticancer and antidiabetic activities. These compounds, derived from 4-(4-Aminophenyl)-1-thia-4-azaspiro[4.5]decan-3-one, showed high anticancer activity against human breast carcinoma (MCF-7) and human liver carcinoma (HepG-2) cell lines, as well as potent inhibition of alpha-amylase and alpha-glucosidase, suggesting their potential as therapeutic agents (Flefel et al., 2019).
Antimicrobial Activity
The synthesis of thiophenyl pyrazoles and isoxazoles adopting 1,3-dipolar cycloaddition methodology has resulted in compounds with potential antibacterial and antifungal activities. This research highlights the antimicrobial potential of sulfur-containing heterocycles, paving the way for new antimicrobial agents (Sowmya et al., 2018).
Propriétés
IUPAC Name |
N-(2,6-difluorophenyl)-4-thiophen-2-ylsulfonyl-1-oxa-4,8-diazaspiro[4.5]decane-8-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19F2N3O4S2/c19-13-3-1-4-14(20)16(13)21-17(24)22-8-6-18(7-9-22)23(10-11-27-18)29(25,26)15-5-2-12-28-15/h1-5,12H,6-11H2,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEAFQIFGVFFGPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12N(CCO2)S(=O)(=O)C3=CC=CS3)C(=O)NC4=C(C=CC=C4F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19F2N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,6-difluorophenyl)-4-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane-8-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}-1,3-benzothiazole-2-carboxamide](/img/structure/B2833031.png)



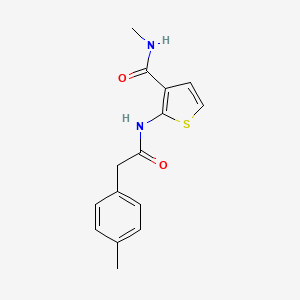
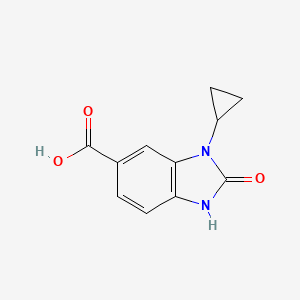
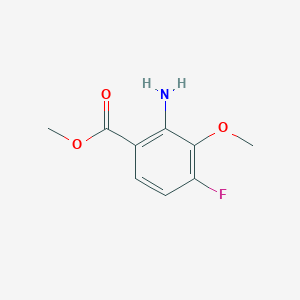
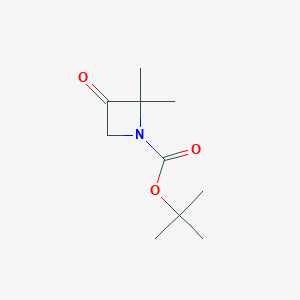
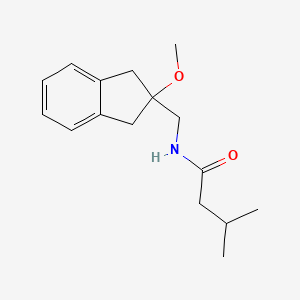
![4-[3-(Difluoromethoxy)phenyl]oxan-4-amine;hydrochloride](/img/structure/B2833043.png)
![N-(1,3-benzodioxol-5-yl)-4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]tetrahydro-1(2H)-pyrazinecarboxamide](/img/structure/B2833044.png)
